![molecular formula C16H26ClNOS B14583137 2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol CAS No. 61151-32-4](/img/structure/B14583137.png)
2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a butylsulfanyl substituent, a chloro substituent, and a diethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically requires the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones are the major products formed from the oxidation of the phenolic hydroxyl group.
Reduction: Phenols are regenerated from the reduction of quinones.
Substitution: The major products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its unique structure may have potential therapeutic applications, such as in the development of new drugs or as a model compound for studying drug interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, while the diethylamino group can interact with receptor sites through electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group.
4-Chlorophenol: Similar structure but lacks the butylsulfanyl and diethylamino substituents.
2,4-Dichlorophenol: Contains two chloro substituents but lacks the butylsulfanyl and diethylamino groups.
Uniqueness
2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol is unique due to the presence of the butylsulfanyl and diethylamino substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61151-32-4 |
|---|---|
Molecular Formula |
C16H26ClNOS |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
2-(butylsulfanylmethyl)-4-chloro-6-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C16H26ClNOS/c1-4-7-8-20-12-14-10-15(17)9-13(16(14)19)11-18(5-2)6-3/h9-10,19H,4-8,11-12H2,1-3H3 |
InChI Key |
YDNDLJYRGPUNRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1=CC(=CC(=C1O)CN(CC)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide](/img/structure/B14583063.png)
![Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14583069.png)
![[5-(But-3-yn-1-yl)furan-2-yl]methanol](/img/structure/B14583074.png)
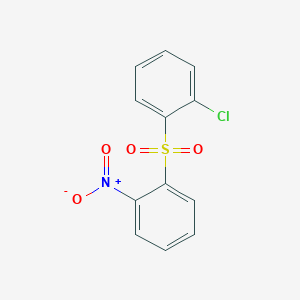
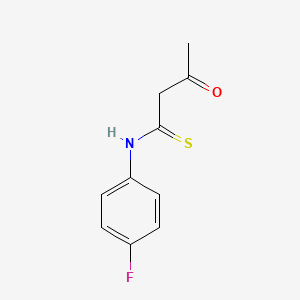
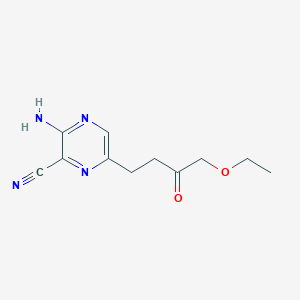


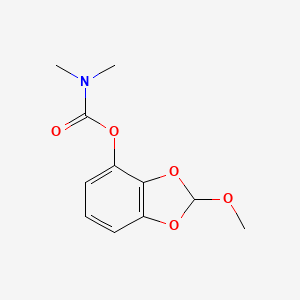
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)
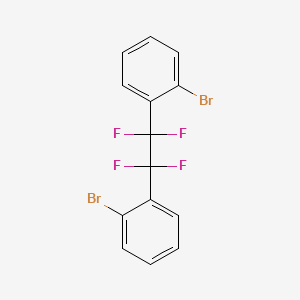
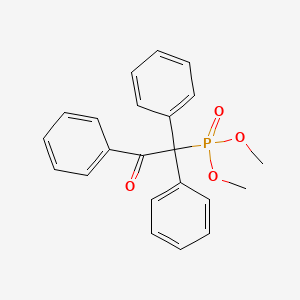
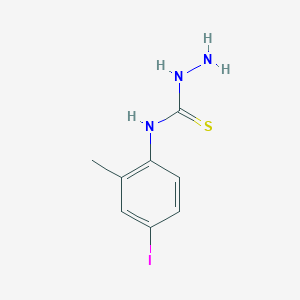
![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
